molecular formula C15H20N4O2 B6636792 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol

1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol

Cat. No. B6636792
M. Wt: 288.34 g/mol
InChI Key: FPLMWZLINCXHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been developed for its potential use as a drug, specifically for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 and 6, which are critical for the progression of the cell cycle. By inhibiting these enzymes, the compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol have been studied extensively. The compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol in lab experiments is its high selectivity for cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol. One direction is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Another direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the reaction of 2-pyridin-3-ylimidazole with morpholine in the presence of a catalyst. The resulting product is then reacted with 3-chloropropan-1-ol to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol has been used in various scientific research applications. It has been studied for its potential use as a drug for the treatment of cancer, specifically for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.

properties

IUPAC Name

1-morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14(11-18-6-8-21-9-7-18)12-19-5-4-17-15(19)13-2-1-3-16-10-13/h1-5,10,14,20H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLMWZLINCXHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C=CN=C2C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol

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